

# A Comparative Analysis of Avibactam and Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE)

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## Compound of Interest

Compound Name: Avibactam

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Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Avibactam** and Vaborbactam in combating the critical threat of Carbapenem-Resistant Enterobacteriaceae (CRE). This analysis is supported by a synthesis of available experimental data from clinical trials and in vitro studies.

The emergence of CRE presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. **Avibactam** and Vaborbactam, both  $\beta$ -lactamase inhibitors, have been approved in combination with  $\beta$ -lactam antibiotics, offering new hope in the fight against these multi-drug resistant organisms. Ceftazidime-**avibactam** (CZA) and meropenem-vaborbactam (MVB) have become crucial components of the clinical armamentarium against CRE infections. This guide delves into a comparative analysis of their performance, supported by experimental data.

## Executive Summary

Both ceftazidime-**avibactam** and meropenem-vaborbactam have demonstrated efficacy in treating CRE infections, with similar clinical success and mortality rates observed in several comparative studies.[1][2] However, key differences exist in their spectrum of activity, propensity for resistance development, and the partner  $\beta$ -lactam agent. Vaborbactam, a cyclic boronic acid-based inhibitor, shows potent activity against *Klebsiella pneumoniae* carbapenemase (KPC) enzymes.[3] **Avibactam**, a diazabicyclooctane, also inhibits KPC, along with a broader range of  $\beta$ -lactamases including AmpC and some OXA-type enzymes.[4][5]

Notably, neither **avibactam** nor vaborbactam is effective against metallo- $\beta$ -lactamases (MBLs). [5][6] Some studies suggest a lower propensity for resistance development with meropenem-vaborbactam compared to ceftazidime-**avibactam**, particularly in monotherapy.[1][4]

## Data Presentation

### Clinical Outcomes in CRE Infections: A Head-to-Head Comparison

Outcome	Ceftazidime-Avibactam (CZA)	Meropenem-Vaborbactam (MVB)	Study Details
Clinical Success Rate	62% - 67.9%	64.9% - 69%	Retrospective cohort studies.[1][2]
30-Day Mortality	16% - 34.5%	15.1% - 33.2%	Retrospective and observational studies. [4][7][8]
90-Day Mortality	Similar to MVB	Similar to CZA	Retrospective cohort study.[1]
Recurrence of Infection (90 days)	14.3% - 74.2% of recurrent cases	11.5% - 25.8% of recurrent cases	Retrospective and observational studies. [1][4]
Emergence of Resistance	Observed, particularly with monotherapy and in patients with KPC-3 mutations.[1][4][5]	Less frequently observed.[1][4]	Retrospective and observational studies.
Adverse Events	Similar to MVB	Similar to CZA	Retrospective cohort studies.[1][2]

### In Vitro Susceptibility against CRE

Parameter	Ceftazidime-Avibactam (CZA)	Meropenem-Vaborbactam (MVB)	Notes
MIC <sub>50</sub> (mg/L)	1/4	0.06/8	Against KPC-producing Enterobacteriaceae. <a href="#">[9]</a>
MIC <sub>90</sub> (mg/L)	4/4	1/8	Against KPC-producing Enterobacteriaceae. <a href="#">[9]</a>
Susceptibility Rate (KPC-producers)	~97.5% - 99.3%	~99%	Surveillance studies. <a href="#">[5]</a> <a href="#">[9]</a>
Susceptibility Rate (OXA-48-producers)	~100%	Not active	Avibactam inhibits OXA-48, vaborbactam does not. <a href="#">[5]</a> <a href="#">[10]</a>
Susceptibility Rate (MBL-producers)	Not active	Not active	Neither inhibitor is effective against metallo- $\beta$ -lactamases. <a href="#">[5]</a> <a href="#">[10]</a>

## Experimental Protocols

### In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) for ceftazidime-**avibactam** and meropenem-vaborbactam against CRE isolates are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[\[11\]](#)

- Preparation of Antimicrobial Solutions: Stock solutions of ceftazidime and meropenem are prepared. For testing, **avibactam** is used at a fixed concentration of 4  $\mu$ g/mL, and vaborbactam is used at a fixed concentration of 8  $\mu$ g/mL.

- **Inoculum Preparation:** Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well of the microdilution panel.
- **Microdilution Panels:** Serial twofold dilutions of the  $\beta$ -lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth. The fixed concentration of the respective  $\beta$ -lactamase inhibitor is added to each well.
- **Incubation:** The inoculated panels are incubated at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16 to 20 hours in ambient air.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
- **Quality Control:** Reference strains, such as *Escherichia coli* ATCC 25922 and *Klebsiella pneumoniae* ATCC 700603, are tested concurrently to ensure the accuracy of the testing procedure.<sup>[8]</sup>

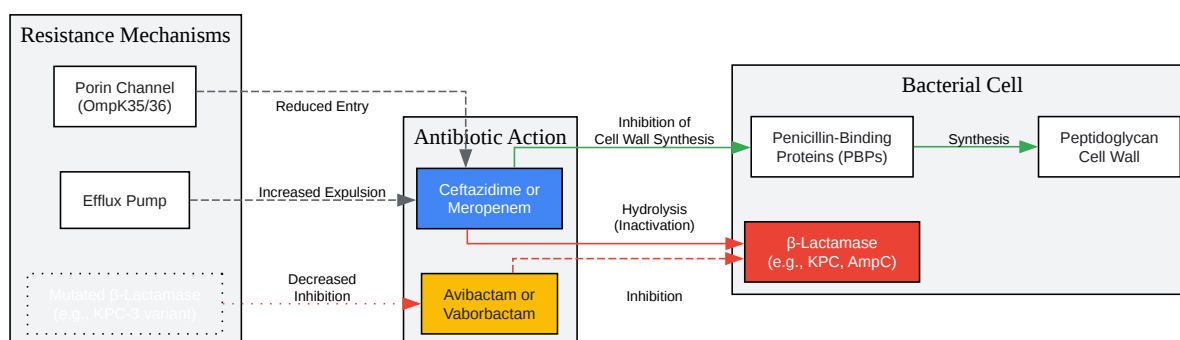
## Clinical Trial: TANGO II for Meropenem-Vaborbactam

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial designed to evaluate the efficacy and safety of meropenem-vaborbactam versus the best available therapy (BAT) for the treatment of serious CRE infections.<sup>[1][2][9]</sup>

- **Patient Population:** Adults with suspected or documented CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.<sup>[2]</sup>
- **Randomization:** Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.<sup>[2]</sup>
- **Treatment Regimens:**
  - **Meropenem-Vaborbactam Arm:** Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.<sup>[1][2]</sup>

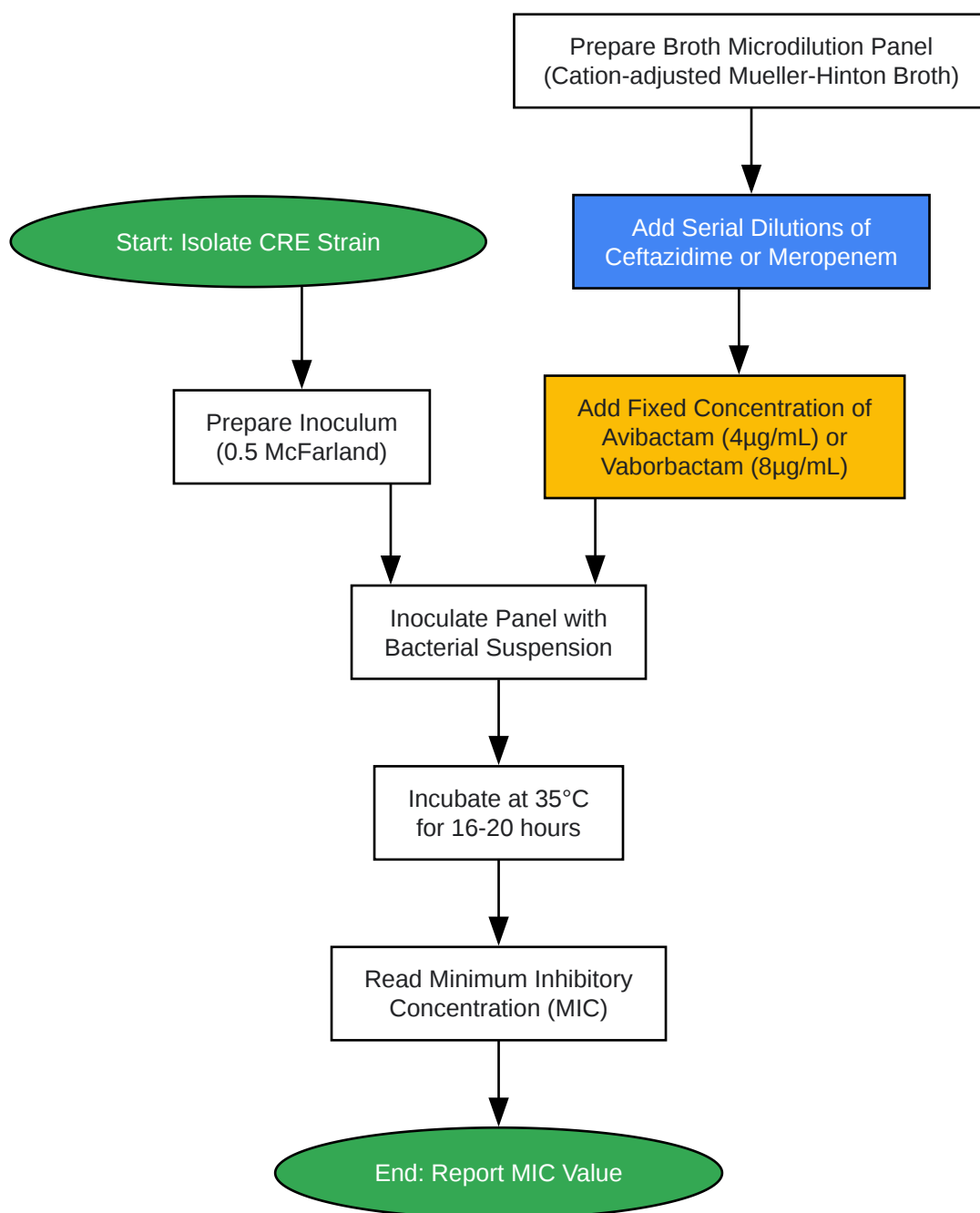
- Best Available Therapy (BAT) Arm: Monotherapy or combination therapy with agents such as polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-**avibactam** alone.[1][2]
- Primary Efficacy Endpoints: For the US FDA, the primary endpoint was clinical cure at the test-of-cure visit. For the EMA, the primary endpoint was microbial eradication.
- Key Secondary Endpoints: 28-day all-cause mortality, microbiological cure, and overall success (a composite of clinical and microbiological cure).[2]

## Mandatory Visualization



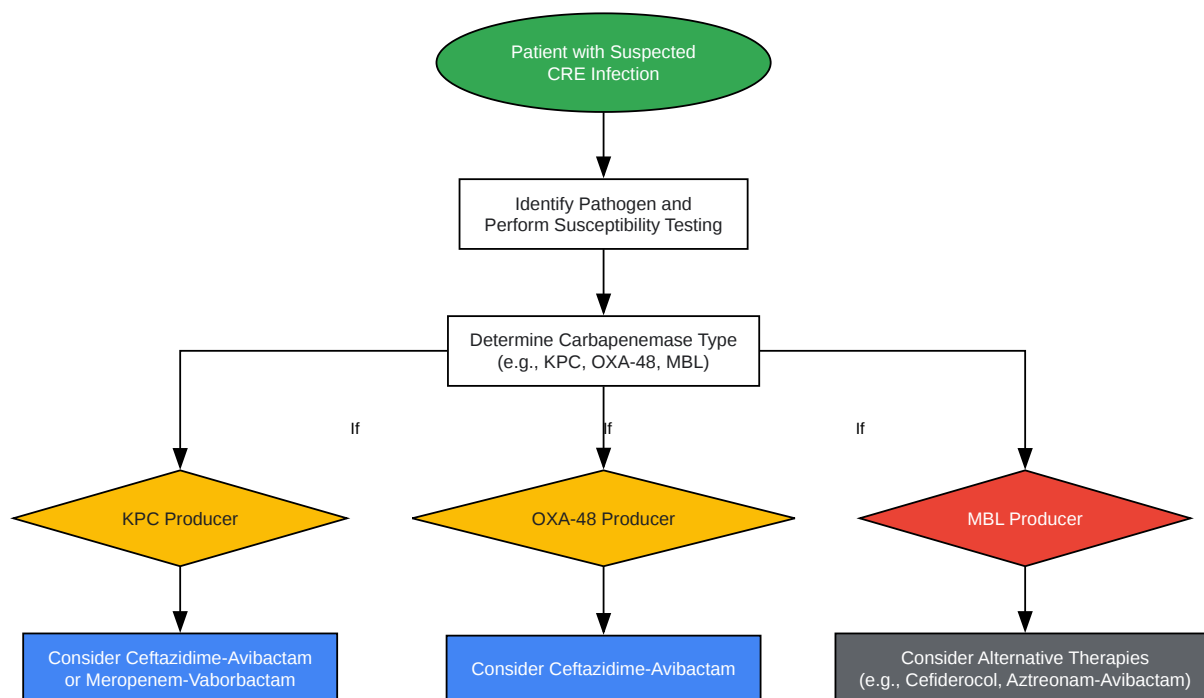
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Caption: Mechanism of action of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations and CRE resistance mechanisms.



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Caption: Experimental workflow for determining in vitro susceptibility using broth microdilution.



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Caption: Logical relationship for guiding treatment choice based on CRE resistance mechanism.

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